Cas no 956204-54-9 ((3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid)

(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- (3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
- (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid
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- MDL: MFCD04967123
- インチ: InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-8(7-4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
- InChIKey: XIXBNMMGKJHUJH-UHFFFAOYSA-N
- ほほえんだ: CC1=NN(C=C1[N+](=O)[O-])CC(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83557-5.0g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 5.0g |
$320.0 | 2025-02-20 | |
OTAVAchemicals | 5985213-100MG |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 100MG |
$100 | 2023-06-30 | |
TRC | B498623-100mg |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
Chemenu | CM115369-1g |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 1g |
$240 | 2021-08-06 | |
abcr | AB266861-1 g |
(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid; . |
956204-54-9 | 1g |
€406.00 | 2023-04-26 | ||
Enamine | EN300-83557-0.25g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 0.25g |
$64.0 | 2025-02-20 | |
Enamine | EN300-83557-0.5g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95.0% | 0.5g |
$102.0 | 2025-02-20 | |
Enamine | EN300-83557-10g |
2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 10g |
$510.0 | 2023-09-02 | |
Aaron | AR00IJY3-1g |
(3-Methyl-4-nitro-1H-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 1g |
$204.00 | 2025-02-28 | |
A2B Chem LLC | AI64559-2.5g |
(3-Methyl-4-nitro-1h-pyrazol-1-yl)acetic acid |
956204-54-9 | 95% | 2.5g |
$248.00 | 2024-07-18 |
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acidに関する追加情報
Introduction to (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic Acid (CAS No. 956204-54-9)
(3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, identified by the CAS number 956204-54-9, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions.
The molecular structure of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid consists of a pyrazole core substituted with a methyl group at the 3-position and a nitro group at the 4-position, coupled with an acetic acid moiety. This configuration imparts distinct reactivity and binding capabilities, making it a valuable scaffold for drug discovery and development.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds like (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid due to their diverse biological activities. The pyrazole ring, a six-membered aromatic heterocycle with two nitrogen atoms, is known for its role in numerous pharmacologically active molecules. The nitro group further enhances its pharmacological profile by introducing electrophilic centers that can interact with biological targets.
One of the most compelling aspects of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid is its potential as an intermediate in synthesizing more complex pharmaceutical agents. Researchers have leveraged its structural features to develop novel compounds with enhanced efficacy and reduced side effects. For instance, derivatives of this molecule have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.
Recent studies have highlighted the role of nitro-substituted pyrazoles in modulating enzyme activity and receptor binding. The nitro group in (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid can undergo reduction to form an amine, which can alter the compound's pharmacokinetic properties. This redox chemistry has been exploited in designing prodrugs that release active species in vivo, thereby improving bioavailability and therapeutic outcomes.
The acetic acid moiety in the compound's name also contributes to its versatility. Acetic acid derivatives are well-known for their ability to act as chelating agents or to enhance solubility in biological systems. This feature makes (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid a promising candidate for formulations requiring improved solubility or targeted delivery.
In the context of drug development, the synthesis of (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent standards required for pharmaceutical applications.
The compound's potential applications extend beyond traditional small-molecule drugs. Researchers are exploring its use in designing biologics and biopharmaceuticals where pyrazole-based scaffolds can enhance stability and bioactivity. Additionally, (3-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid has been investigated as a component in materials science applications, particularly in the development of functional polymers and coatings.
The safety profile of (3-methyl-4-nitro-1H-pyrazol-1-y-acetic acid) is another critical consideration in its application. While preliminary studies suggest that it exhibits low toxicity at moderate doses, further research is needed to fully understand its metabolic pathways and potential long-term effects. Collaborative efforts between chemists, pharmacologists, and toxicologists are essential to ensure that this compound can be safely integrated into therapeutic strategies.
In conclusion, (3-methyl--4--nitro--1--H--pyrazol--l--yl)acetic acid (CAS No. 956204--54--9) represents a fascinating compound with broad implications in pharmaceutical research. Its unique structural features, coupled with recent advancements in synthetic chemistry and drug design, position it as a promising candidate for future therapeutic applications. Continued investigation into its biological activities and safety profile will further solidify its role in advancing medical science.
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